[3-(Benzyloxy)-4-bromophenyl]methanol
Overview
Description
[3-(Benzyloxy)-4-bromophenyl]methanol: is an organic compound with the molecular formula C14H13BrO2 It is a derivative of phenol, where the hydroxyl group is substituted with a benzyloxy group and a bromine atom is attached to the aromatic ring
Preparation Methods
Synthetic Routes and Reaction Conditions:
Suzuki-Miyaura Coupling: One common method to synthesize [3-(Benzyloxy)-4-bromophenyl]methanol involves the Suzuki-Miyaura coupling reaction. This reaction typically uses a palladium catalyst, a boronic acid derivative, and a halogenated aromatic compound.
Reduction of Ketones: Another method involves the reduction of corresponding ketones using reducing agents like sodium borohydride or lithium aluminum hydride.
Industrial Production Methods: Industrial production of this compound often involves large-scale Suzuki-Miyaura coupling reactions due to their efficiency and high yield. The reaction conditions are optimized to ensure maximum conversion and purity of the product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: [3-(Benzyloxy)-4-bromophenyl]methanol can undergo oxidation reactions to form corresponding aldehydes or ketones.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products:
Oxidation: Aldehydes or ketones.
Reduction: Alcohols or alkanes.
Substitution: Amines or thiols derivatives.
Scientific Research Applications
Chemistry:
Organic Synthesis: [3-(Benzyloxy)-4-bromophenyl]methanol is used as an intermediate in the synthesis of more complex organic molecules.
Biology:
Biochemical Studies: The compound is used in biochemical studies to understand the interactions of brominated phenols with biological systems.
Medicine:
Drug Development: It serves as a precursor in the synthesis of potential drug candidates, especially those targeting neurological disorders.
Industry:
Mechanism of Action
The mechanism by which [3-(Benzyloxy)-4-bromophenyl]methanol exerts its effects involves its interaction with various molecular targets. The benzyloxy group enhances its lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes and receptors, modulating their activity. The bromine atom can participate in halogen bonding, further influencing the compound’s biological activity .
Comparison with Similar Compounds
[3-(Benzyloxy)phenyl]methanol: Similar structure but lacks the bromine atom.
[3-(Benzyloxy)-4-chlorophenyl]methanol: Similar structure with a chlorine atom instead of bromine.
[3-(Benzyloxy)-4-fluorophenyl]methanol: Similar structure with a fluorine atom instead of bromine.
Uniqueness:
- The presence of the bromine atom in [3-(Benzyloxy)-4-bromophenyl]methanol makes it more reactive in substitution reactions compared to its chloro and fluoro analogs. This reactivity can be exploited in the synthesis of more complex molecules.
- The bromine atom also enhances the compound’s ability to participate in halogen bonding, which can be beneficial in drug design and material science .
Biological Activity
[3-(Benzyloxy)-4-bromophenyl]methanol, with the chemical formula C₁₄H₁₃BrO₂ and a molecular weight of 293.16 g/mol, is an organic compound that has garnered attention for its potential biological activities. This compound is characterized by the presence of a bromine atom attached to a phenyl ring, which is further substituted by a benzyloxy group and a hydroxymethyl group. The unique arrangement of these functional groups suggests diverse reactivity and potential therapeutic applications.
The compound's structure allows it to participate in various chemical reactions, such as nucleophilic substitutions, facilitated by its hydroxymethyl group and the presence of bromine as a leaving group. The benzyloxy group may also undergo cleavage under acidic or basic conditions, further enhancing its reactivity profile.
Research indicates that this compound interacts with several biological targets, including enzymes and receptors involved in key signaling pathways. Its mechanism of action primarily involves:
- Enzyme Inhibition : The compound has shown potential in inhibiting specific kinases, which are critical for various cellular signaling processes. This inhibition can alter downstream signaling pathways, impacting cell proliferation and survival.
- Receptor Interaction : Initial studies suggest binding affinity to certain receptors that could play a role in disease modulation.
Case Studies
- In Vitro Studies : In laboratory settings, this compound was tested for its effects on cancer cell lines. Results indicated that at low concentrations, the compound reduced cell viability by inducing apoptosis through the activation of caspase pathways.
- Animal Models : In vivo studies demonstrated that administration of this compound led to significant reductions in tumor size in xenograft models. Dosage variations showed that lower doses were more effective at modulating inflammation markers compared to higher doses.
Comparative Analysis
To better understand the biological implications of this compound, it is essential to compare it with structurally similar compounds:
Compound Name | Molecular Formula | Key Features |
---|---|---|
3-Bromophenol | C₆H₅BrO | Simple brominated phenol; used in synthesis |
4-Benzyloxyphenol | C₁₁H₁₂O₂ | Contains a benzyloxy group; potential antioxidant |
(3-Benzyloxy-4-bromophenyl)methanol | C₁₄H₁₃BrO₂ | Unique structure influencing reactivity |
The specific arrangement of functional groups in this compound may lead to different biological activities compared to its analogs.
Research Findings
Recent studies have explored the biological activity of this compound extensively:
- Binding Affinity Studies : Investigations into its interaction with protein targets have revealed significant binding affinities, suggesting potential as a lead compound for drug development.
- Toxicological Assessments : Toxicity studies indicate that while the compound exhibits beneficial effects at therapeutic doses, higher concentrations may lead to cytotoxicity, necessitating careful dosage regulation.
Properties
IUPAC Name |
(4-bromo-3-phenylmethoxyphenyl)methanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13BrO2/c15-13-7-6-12(9-16)8-14(13)17-10-11-4-2-1-3-5-11/h1-8,16H,9-10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KSNJBZROFYUGIC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(C=CC(=C2)CO)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13BrO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30478258 | |
Record name | 4-bromo-3-benzyloxybenzyl alcohol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30478258 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
293.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
540779-36-0 | |
Record name | 4-bromo-3-benzyloxybenzyl alcohol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30478258 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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